(3,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Overview
Description
(3,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has shown the potential of related compounds in anticancer applications. For example, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, which share structural similarities with the mentioned compound, have exhibited selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004). These findings suggest the therapeutic potential of such compounds in cancer treatment.
Synthetic Methodologies
Innovative synthesis techniques for related molecules have been developed to enhance their biological efficacy and stability. For instance, an efficient approach for regioselective synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone showcased a strategic use of microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, enhancing the synthesis process (Moreno-Fuquen et al., 2019).
Biological Interactions
Studies on the O-demethylation activities of enzymes from Sporomusa ovata indicate that certain compounds, including fluoroanisols, enhance the O-demethylation rate, pointing towards a complex interaction between chemical structure and biological activity (Stupperich et al., 1996). This interaction underscores the importance of chemical modifications in influencing biological processes.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to inhibit viral replication, reduce inflammation, and even halt the growth of cancer cells .
Biochemical Pathways
For instance, some indole derivatives have been found to inhibit the enzymes involved in viral replication, reduce the production of inflammatory cytokines, and disrupt the pathways involved in cell proliferation .
Result of Action
For instance, some indole derivatives have been found to inhibit viral replication, reduce inflammation, and even halt the growth of cancer cells .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-24-16-7-6-14(11-17(16)25-2)18(23)22-9-8-21-19(22)26-12-13-4-3-5-15(20)10-13/h3-7,10-11H,8-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAOHXPPNHJBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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